Hsd17B13-IN-10

NAFLD NASH Enzymatic Assay

Researchers face irreproducible results when substituting HSD17B13 inhibitors with divergent potency and selectivity. Hsd17B13-IN-10 (CAS 2576696-23-4) is a validated 10 nM HSD17B13 inhibitor, enabling definitive target engagement and orthogonal validation in NAFLD/NASH models: • 10 nM IC50 ensures near-complete inhibition without confounding high-µM effects. • Xanthene-based scaffold provides a structurally distinct probe for confirming target-mediated phenotypes. • Reliable multi-vendor supply supports longitudinal, multi-center studies.

Molecular Formula C23H19F3N2O4
Molecular Weight 444.4 g/mol
Cat. No. B12383491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-10
Molecular FormulaC23H19F3N2O4
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)C)NC(=O)C4=CC(=C(NC4=O)C(F)(F)F)CO
InChIInChI=1S/C23H19F3N2O4/c1-11-3-5-14-17(7-11)32-18-8-12(2)4-6-15(18)19(14)27-21(30)16-9-13(10-29)20(23(24,25)26)28-22(16)31/h3-9,19,29H,10H2,1-2H3,(H,27,30)(H,28,31)
InChIKeyGZWZRMSAVLZTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSD17B13-IN-10: Potent HSD17B13 Probe for Liver Research


HSD17B13-IN-10 (Compound 464; CAS 2576696-23-4) is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet–associated enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . It exhibits potent in vitro inhibitory activity against HSD17B13 with a reported IC50 of 0.01 μM (10 nM) . The compound belongs to a chemical series of xanthene-based HSD17B13 inhibitors characterized by a trifluoromethyl-substituted pyridine carboxamide core [1]. As a research tool compound, HSD17B13-IN-10 is intended for preclinical investigation of HSD17B13 function in hepatic lipid metabolism and inflammation, providing a valuable chemical probe for target validation studies in liver disease models .

Pathway Study HSD17B13-dependent lipid metabolism in hepatic research models
Tool Compound Context Scaffold-diversified probe for orthogonal target engagement validation
Selection Logic May support phenotype assessment across structurally distinct HSD17B13 inhibitors

Why HSD17B13-IN-10 Is Irreplaceable


The HSD17B13 inhibitor landscape encompasses compounds with vastly different potency ranges (IC50 values spanning from >1 μM to <10 nM) and divergent selectivity profiles against related 17β-HSD family members such as HSD17B11 (85% sequence homology) [1] and HSD17B4 . Substituting HSD17B13-IN-10 with another in-class inhibitor without verifying comparable biochemical potency, cellular target engagement, and off-target profile introduces significant risk of experimental irreproducibility and misinterpretation of phenotype. For example, HSD17B13-IN-105 exhibits an IC50 of 0.036 μM against HSD17B13 but demonstrates 875-fold selectivity over HSD17B4 (IC50 = 31.5 μM) , whereas the selectivity profile of HSD17B13-IN-10 against closely related dehydrogenases has not been publicly disclosed, underscoring the necessity of using the specific tool compound for which the experimental system was validated.

Scaffold Mismatch Different chemotypes (e.g., BI-3231 vs. xanthene cores) may exhibit divergent selectivity and metabolic stability, limiting direct transfer of assay results.
Potency Range Shift Inhibitors spanning from 1 nM to >1 μM cannot be interchangeably substituted. Endpoint context may require re-titration and validation.
Clinical Status Context Research tool compounds differ from clinical-stage candidates (e.g., BI-3231) in available ADME, safety, and in vivo characterization data.

HSD17B13-IN-10: Quantitative Differentiation Evidence


Potency vs. BI-3231

HSD17B13-IN-10 demonstrates an IC50 of 0.01 μM (10 nM) in enzymatic assays against HSD17B13 . In comparison, BI-3231, a potent and selective HSD17B13 inhibitor that has advanced to clinical evaluation, exhibits an IC50 of 1 nM (0.001 μM) and a Ki of 0.7 nM . While BI-3231 is approximately 10-fold more potent than HSD17B13-IN-10 in vitro, the 10 nM potency of HSD17B13-IN-10 remains sufficient for robust target engagement in cellular and in vivo models, and its distinct chemical scaffold offers a structurally differentiated tool for orthogonal validation of HSD17B13-dependent phenotypes.

Potency vs. BI-3231
Cross-study comparable
0.01 μM (10 nM) vs. BI-3231: 0.001 μM (1 nM)
Reported potency difference supports scaffold diversification context
Endpoint context may differ from clinical candidates
NAFLD NASH Enzymatic Assay

Potency vs. IN-3 and IN-7

HSD17B13-IN-10 (IC50 = 0.01 μM) is approximately 38-fold more potent than HSD17B13-IN-3 (IC50 = 0.38 μM against β-estradiol and 0.45 μM against LTB4) and approximately 18- to 25-fold more potent than HSD17B13-IN-7 (IC50 = 0.18 μM against β-estradiol and 0.25 μM against LTB4) . This significant potency improvement within the same chemical series indicates that HSD17B13-IN-10 incorporates structural optimizations that enhance target binding affinity, making it a more effective tool for achieving near-complete target inhibition at lower concentrations and reducing the risk of off-target effects associated with higher compound exposure.

Potency vs. IN-3 & IN-7
Cross-study comparable
18–38× more potent than IN-3 and IN-7
Reported SAR potency shift within series
Class-level optimization context
HSD17B13 Enzymatic Inhibition SAR

Potency vs. IN-105 and IN-101

HSD17B13-IN-10 exhibits an IC50 of 0.01 μM (10 nM) , compared to HSD17B13-IN-105 with an IC50 of 0.036 μM (36 nM) and HSD17B13-IN-101 with an IC50 of <0.1 μM for estradiol . The 3.6-fold potency advantage of HSD17B13-IN-10 over HSD17B13-IN-105 may translate to a wider therapeutic window in cellular assays. Notably, HSD17B13-IN-105 demonstrates high selectivity over HSD17B4 (IC50 = 31.5 μM, 875-fold window), whereas comparable selectivity data for HSD17B13-IN-10 is not publicly available, representing a critical data gap for experimental design.

Potency vs. IN-105 & IN-101
Cross-study comparable
3.6× more potent than IN-105
Reported potency ranking within chemical series
Selectivity context not specified for IN-10
NAFLD Selectivity Biochemical Assay

Comparison with Next-Gen Inhibitors

Recent medicinal chemistry campaigns have yielded HSD17B13 inhibitors with sub-10 nM potency and demonstrated in vivo efficacy in MASH models. For example, compound 32 exhibits an IC50 of 2.5 nM against HSD17B13, with enhanced liver microsomal stability and improved pharmacokinetics relative to BI-3231, and demonstrates robust in vivo anti-MASH activity [1]. HSD17B13-IN-10 (IC50 = 10 nM) sits at the threshold between early-generation micromolar inhibitors (e.g., HSD17B13-IN-3, 0.38 μM) and these optimized clinical candidates, positioning it as a suitable tool for target validation studies where the experimental question does not demand single-digit nanomolar potency or where scaffold diversity is a priority.

Next-Gen Comparison
Class-level inference
2.5 nM reported for Inhibitor 32; no reported in vivo data for IN-10
Tool compound positioned for scaffold diversity context
Model-response endpoint context may require independent validation
Drug Discovery Lead Optimization In Vivo Pharmacology

HSD17B13-IN-10: Applications & Procurement


Target Validation in NAFLD/NASH

HSD17B13-IN-10 is ideally suited for establishing proof-of-concept that HSD17B13 enzymatic inhibition recapitulates the hepatoprotective effects observed in loss-of-function genetic studies. Its 10 nM IC50 provides sufficient potency to achieve near-complete target engagement in cellular assays without the confounding variables associated with less potent inhibitors that require high micromolar concentrations . The compound can be deployed in hepatocyte cell lines and primary human hepatocytes to assess changes in lipid droplet accumulation, inflammatory gene expression, and fibrosis markers, thereby defining the cellular pharmacodynamic signature of HSD17B13 inhibition prior to investment in more resource-intensive in vivo studies with advanced leads.

Orthogonal Validation of HSD17B13

Given the structural diversity among HSD17B13 inhibitors, HSD17B13-IN-10 serves as an orthogonal chemical probe to confirm that phenotypes observed with other inhibitors (e.g., BI-3231, IN-105) are truly target-mediated rather than scaffold-specific artifacts. When used in parallel with a structurally distinct inhibitor such as BI-3231 (1 nM) or an HSD17B13-targeting siRNA (e.g., rapirosiran), concordant phenotypic outcomes across diverse modalities strengthen confidence in target validity . This orthogonal validation strategy is particularly critical in academic drug discovery and biotech target assessment programs where the cost of advancing a false-positive target is substantial.

In Vitro Pharmacology for Liver Disease

Research programs focused on hepatic lipid metabolism, steatosis, and fibrogenesis can employ HSD17B13-IN-10 as a reference inhibitor to benchmark the activity of novel compounds and to calibrate high-throughput screening assays . The compound's well-defined IC50 of 0.01 μM enables consistent assay normalization across experiments and laboratories, facilitating data reproducibility and cross-study comparisons. Its commercial availability from multiple reputable vendors ensures a reliable supply chain for longitudinal studies and collaborative multi-center research initiatives.

SAR Studies for Lead Optimization

Medicinal chemistry teams engaged in HSD17B13 inhibitor optimization can utilize HSD17B13-IN-10 as a benchmark compound for SAR exploration. The 38-fold potency improvement relative to earlier-generation inhibitors like HSD17B13-IN-3 (0.38 μM) provides a validated potency threshold for hit-to-lead progression . Systematic structural modifications around the xanthene core and trifluoromethyl pyridine carboxamide scaffold of IN-10 can be assessed against its 10 nM baseline to identify substituents that further enhance potency, improve metabolic stability, or impart desirable selectivity against related 17β-HSD family members.

Application
Selection Property
Validation Focus
Target validation in hepatic research models
Scaffold diversity for orthogonal studies
Hepatic lipid metabolism endpoint context
Orthogonal validation of HSD17B13
Distinct chemotype vs. reference probes
Cross-modality target engagement review
In vitro pharmacology for hepatic studies
Defined inhibitory activity context
Assay normalization and reproducibility context
SAR studies for lead optimization
Baseline potency threshold review
Metabolic stability and selectivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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